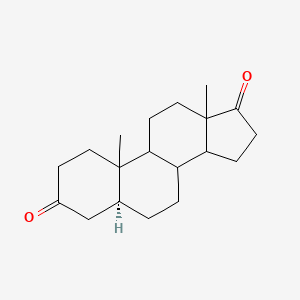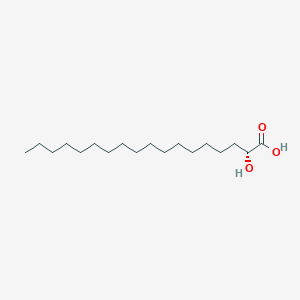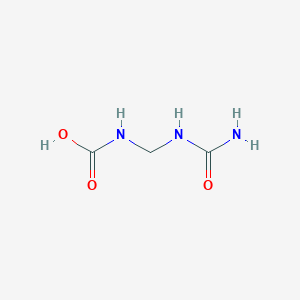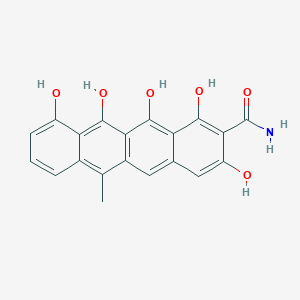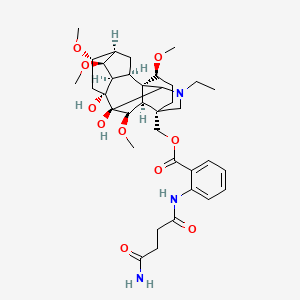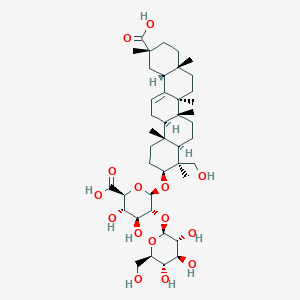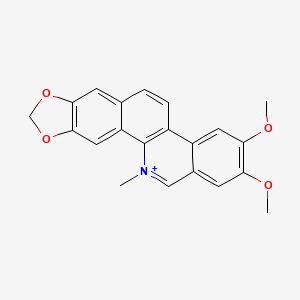
ニチジン
概要
説明
科学的研究の応用
Chemistry: Nitidine is used as a lead compound in the synthesis of other benzophenanthridine alkaloids.
Biology: It exhibits significant antimalarial and antifungal activities.
Medicine: Nitidine has shown promising antitumor activity in various cancers, including liver, lung, ovarian, and breast cancers.
将来の方向性
作用機序
ニチジンは、複数のメカニズムを通じてその効果を発揮します。 ニチジンは、DNAトポイソメラーゼIを阻害し、細胞増殖の抑制とアポトーシスの誘導をもたらします . ニチジンは、細胞の増殖と生存に関与する、ヤヌスキナーゼ1/シグナル伝達および転写活性化因子3(JAK1/STAT3)シグナル伝達経路も標的としています . さらに、ニチジンはオートファジー関連経路に影響を与え、その抗腫瘍活性に貢献しています .
類似化合物の比較
ニチジンは、ケレリトリンやジヒドroniチジンなど、他のベンゾフェナントリジンアルカロイドと構造的に似ています . ニチジンは、DNAトポイソメラーゼIの強力な阻害作用と、クロロキンと同様にヘムと複合体を形成する能力においてユニークです . これは、ニチジンを、新しい抗マラリア薬や抗癌薬を開発するための潜在的なリード化合物にします .
類似化合物のリスト
- ケレリトリン
- ジヒドroniチジン
- オキシニチジン
生化学分析
Biochemical Properties
Nitidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Nitidine has been shown to inhibit the PI3K/Akt pathway, which is pivotal in cell survival and proliferation . Additionally, Nitidine interacts with caspase-3 and caspase-9, leading to the activation of these enzymes and subsequent induction of apoptosis . These interactions highlight Nitidine’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
Nitidine exerts significant effects on various cell types and cellular processes. In human melanoma cells, Nitidine inhibits cell proliferation and induces apoptosis through the mitochondrial pathway . It also affects lung cancer cells by inducing caspase 3/GSDME-dependent pyroptosis, a form of programmed cell death . Furthermore, Nitidine influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent compound in cancer therapy.
Molecular Mechanism
At the molecular level, Nitidine exerts its effects through several mechanisms. It binds to and inhibits the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation . Nitidine also activates caspase-3 and caspase-9, which are crucial for the execution of apoptosis . Additionally, Nitidine’s interaction with gasdermin E (GSDME) triggers pyroptosis in lung cancer cells . These molecular interactions underscore Nitidine’s potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitidine change over time. Studies have shown that Nitidine’s inhibitory effects on cell proliferation and its induction of apoptosis are time-dependent . The stability and degradation of Nitidine also play a role in its long-term effects on cellular function. For instance, prolonged exposure to Nitidine can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Nitidine vary with different dosages in animal models. At lower doses, Nitidine exhibits anti-tumor activity without significant toxicity . At higher doses, Nitidine can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Nitidine is involved in several metabolic pathways. It interacts with enzymes such as PI3K and caspase-3, influencing metabolic flux and metabolite levels . Nitidine’s effects on these pathways contribute to its anti-cancer properties by disrupting cellular metabolism and promoting cell death.
Transport and Distribution
Within cells and tissues, Nitidine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for Nitidine’s therapeutic effects, as they determine its bioavailability and efficacy.
Subcellular Localization
Nitidine’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Nitidine accumulates in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . This subcellular localization is essential for Nitidine’s effectiveness as an anti-cancer agent.
準備方法
合成経路と反応条件
ニチジンの合成は、いくつかのステップを伴い、その鍵となるステップは、イソキノリンオンコア構造を構築するNi触媒環化反応です . その後、標的アルカロイドを得るための変換が行われます。 その他の方法としては、Pd触媒によるアザビシクリックアルケンとo-ヨードベンゼンのカップリング、それに続くタンデム環化、アリールトリフラートのドミノアリール化、イミン-トルアミド縮合、リチウム化トルアミド-ベンゾニトリルの環状付加、ホモフタル酸エステルとイミンの縮合などがあります .
工業的生産方法
ニチジンの工業的生産は、通常、蛍光検出を伴う高速液体クロマトグラフィーを用いてサンショウ(Zanthoxylum nitidum)から抽出する方法で行われます . この方法は、ニチジンと、同じ植物で見られる別のアルカロイドであるケレリトリンの分離および定量を最適化します .
化学反応の分析
反応の種類
ニチジンは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、化合物を修飾してその生物活性を高めたり、毒性を低減したりするために重要です.
一般的な試薬と条件
ニチジンを含む反応で使用される一般的な試薬には、それぞれカップリング反応と環化反応に使用されるパラジウム触媒とニッケル触媒があります . その他の試薬には、アリールトリフラート、イミン、リチウム化トルアミドなどがあります .
生成される主要な生成物
これらの反応から生成される主な生成物には、オキシニチジンと5,6-ジヒドroniチジンがあり、これらは構造的に関連するアルカロイドで、同様の生物活性を持っています .
科学研究の応用
類似化合物との比較
Nitidine is structurally similar to other benzophenanthridine alkaloids, such as chelerythrine and dihydronitidine . nitidine is unique in its strong inhibition of DNA topoisomerase I and its ability to form a complex with haem, similar to chloroquine . This makes nitidine a potential lead compound for developing new antimalarial and anticancer drugs .
List of Similar Compounds
- Chelerythrine
- Dihydronitidine
- Oxynitidine
These compounds share similar core structures and biological activities but differ in their specific mechanisms of action and potency .
特性
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMPSGJPCCJYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13063-04-2 (chloride) | |
| Record name | Nitidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60218846 | |
| Record name | Nitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6872-57-7 | |
| Record name | Nitidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933301178Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


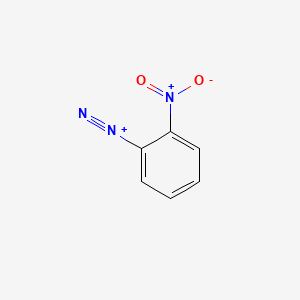

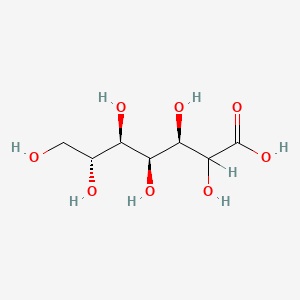
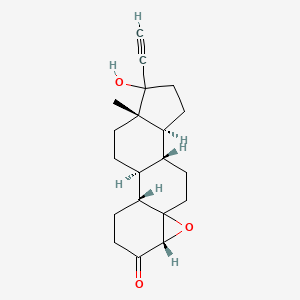

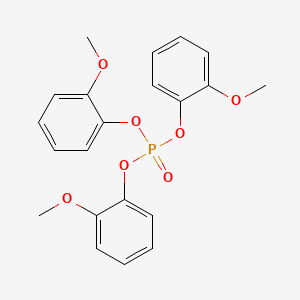
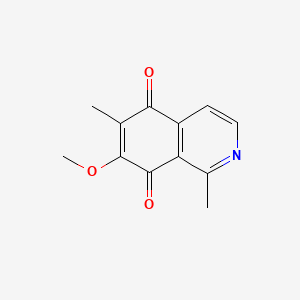
![2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole](/img/structure/B1203376.png)
